Ethyl 3-{2-bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoate
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Overview
Description
Ethyl 3-{2-bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a brominated phenoxy group and a cyclopropylamino substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{2-bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoate typically involves multiple steps:
Bromination: The starting material, 3-[(cyclopropylamino)methyl]phenol, undergoes bromination to introduce the bromine atom at the 2-position of the phenol ring.
Esterification: The brominated phenol is then reacted with ethyl 3-bromopropanoate under basic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{2-bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoate can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of ethyl alcohol and the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-{2-bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{2-bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopropylamino group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{2-chloro-3-[(cyclopropylamino)methyl]phenoxy}propanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-{2-fluoro-3-[(cyclopropylamino)methyl]phenoxy}propanoate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 3-{2-iodo-3-[(cyclopropylamino)methyl]phenoxy}propanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of Ethyl 3-{2-bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The bromine atom can participate in unique substitution reactions, and the cyclopropylamino group can influence its interaction with biological targets.
Properties
IUPAC Name |
ethyl 3-[2-bromo-3-[(cyclopropylamino)methyl]phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-2-19-14(18)8-9-20-13-5-3-4-11(15(13)16)10-17-12-6-7-12/h3-5,12,17H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHQWBOMMYYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=CC(=C1Br)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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